molecular formula C9H15N3O2 B147043 tert-Butyl (1-methyl-1H-pyrazol-3-yl)carbamate CAS No. 128883-86-3

tert-Butyl (1-methyl-1H-pyrazol-3-yl)carbamate

Cat. No.: B147043
CAS No.: 128883-86-3
M. Wt: 197.23 g/mol
InChI Key: XFHBBFQQGDHUHB-UHFFFAOYSA-N
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Description

tert-Butyl (1-methyl-1H-pyrazol-3-yl)carbamate is a carbamate-protected pyrazole derivative widely utilized as an intermediate in pharmaceutical synthesis. Its structure features a tert-butoxycarbonyl (Boc) group attached to the 3-position of a 1-methylpyrazole ring. The Boc group serves as a protective moiety for amines, enhancing stability during synthetic processes. This compound is particularly valuable in medicinal chemistry for constructing heterocyclic scaffolds targeting enzymes or receptors, such as kinase inhibitors or antimalarial agents .

Properties

IUPAC Name

tert-butyl N-(1-methylpyrazol-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-9(2,3)14-8(13)10-7-5-6-12(4)11-7/h5-6H,1-4H3,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFHBBFQQGDHUHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NN(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-Methyl-1H-pyrazole-3-Carboxylic Acid

The foundational step in this route involves constructing the pyrazole ring. Diethyl butynedioate (ethyl acetylenedicarboxylate) reacts with methylhydrazine in a condensation reaction to form ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate. Hydrolysis of the ester group under basic conditions (e.g., NaOH in ethanol) yields 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid.

Key Reaction Conditions

  • Condensation : Conducted at ambient temperature with methylhydrazine in ethanol.

  • Hydrolysis : Requires 2M NaOH in ethanol at reflux (70–80°C) for 4–6 hours.

Curtius Rearrangement to tert-Butyl Carbamate

The carboxylic acid is converted to an acyl azide using dimethyl azidophosphate, followed by thermal rearrangement to an isocyanate intermediate. Trapping the isocyanate with tert-butanol forms the target carbamate.

1-Methyl-1H-pyrazole-3-carboxylic acid(CH3O)2P(O)N3Acyl azideΔIsocyanatet-BuOHtert-Butyl carbamate\text{1-Methyl-1H-pyrazole-3-carboxylic acid} \xrightarrow{\text{(CH}3\text{O)}2\text{P(O)N}_3} \text{Acyl azide} \xrightarrow{\Delta} \text{Isocyanate} \xrightarrow{\text{t-BuOH}} \text{tert-Butyl carbamate}

Critical Parameters

  • Acyl Azide Formation : Requires stoichiometric dimethyl azidophosphate at 0–5°C to minimize side reactions.

  • Rearrangement : Conducted in inert solvents (e.g., Me-THF) at elevated temperatures (50–60°C).

  • Yield : Analogous brominated derivatives achieve ~60% yield after purification.

Direct Protection of 1-Methyl-1H-pyrazol-3-Amine

Synthesis of 1-Methyl-1H-pyrazol-3-Amine

This intermediate is pivotal for direct Boc protection. A viable route involves:

  • Pyrazole Ring Formation : Methylhydrazine reacts with ethyl acetoacetate to form 1-methyl-1H-pyrazol-5-ol.

  • Nitration and Reduction : Nitration at position 3 (directed by the methyl group) followed by catalytic hydrogenation yields the amine.

Challenges

  • Nitration Selectivity : Competing nitration at positions 4 or 5 necessitates careful control of reaction conditions (e.g., HNO₃/H₂SO₄ at 0°C).

  • Reduction : Pd/C or Raney Ni in ethanol under H₂ gas (1–3 atm) achieves full conversion.

Boc Protection of the Amine

The amine reacts with tert-butyl chloroformate (Boc-Cl) or di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., NaOH, DMAP).

1-Methyl-1H-pyrazol-3-amine+Boc-ClBasetert-Butyl carbamate\text{1-Methyl-1H-pyrazol-3-amine} + \text{Boc-Cl} \xrightarrow{\text{Base}} \text{tert-Butyl carbamate}

Optimized Conditions

  • Solvent : Dichloromethane or THF.

  • Base : 1–2 equivalents of triethylamine or DMAP.

  • Yield : 75–85% after column chromatography.

Comparative Analysis of Methods

Parameter Curtius Rearrangement Direct Protection
Starting Material Diethyl butynedioateEthyl acetoacetate
Key Steps Condensation, hydrolysis, CurtiusNitration, reduction, Boc protection
Hazardous Reagents Dimethyl azidophosphateNitrating agents (HNO₃/H₂SO₄)
Overall Yield ~55%~70%
Scalability Moderate (requires azide handling)High (straightforward protection)

Mechanistic Insights

Curtius Rearrangement

The reaction proceeds via a concerted mechanism where the acyl azide loses nitrogen to form a nitrene intermediate, which rearranges to an isocyanate. Tert-butanol nucleophilically attacks the electrophilic isocyanate carbon, forming the carbamate.

Boc Protection

Boc-Cl reacts with the amine through a two-step process: initial deprotonation by the base, followed by nucleophilic substitution at the carbonyl carbon of Boc-Cl. DMAP accelerates the reaction by stabilizing the transition state.

Industrial and Laboratory Considerations

Purification Strategies

  • Chromatography : Essential for removing regioisomers in the nitration step.

  • Crystallization : tert-Butyl carbamate derivatives often crystallize from diisopropyl ether/hexane mixtures.

Emerging Methodologies

Recent patents highlight the use of flow chemistry to improve the Curtius rearrangement’s safety profile and diacetoxyiodobenzene as a mild oxidant for coupling reactions . These advances may streamline large-scale production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-methyl-1H-pyrazol-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazole amines .

Scientific Research Applications

tert-Butyl (1-methyl-1H-pyrazol-3-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (1-methyl-1H-pyrazol-3-yl)carbamate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

tert-Butyl (4-(4-fluorophenyl)-3-(hydroxymethyl)-1-methyl-1H-pyrazol-5-yl)carbamate
  • Structure : Incorporates a 4-fluorophenyl group at the 4-position and a hydroxymethyl group at the 3-position.
  • Synthesis : Derived from a multi-step sequence involving acetoxylation, hydrolysis, and oxidation .
  • The hydroxymethyl group introduces polarity, balancing solubility .
  • Applications : Investigated as an intermediate for antimalarial agents targeting Plasmodium falciparum .
tert-Butyl (1-methyl-3-nitro-1H-pyrazol-5-yl)carbamate
  • Structure : Features a nitro group at the 3-position.
  • Properties: Molecular weight = 242.23 g/mol. Purity ≥95% .
  • Applications : Likely used in nitration reactions or as a precursor for amine derivatives via reduction .
tert-Butyl (1-butyl-3-nitro-1H-pyrazol-5-yl)carbamate
  • Structure : Substitutes the methyl group with a butyl chain at the 1-position.
  • Properties : Molecular weight = 284.31 g/mol; density = 1.24 g/cm³. The longer alkyl chain increases hydrophobicity, which may reduce aqueous solubility but improve lipid bilayer penetration .
  • Applications: Potential use in hydrophobic drug delivery systems .

Functional Group Modifications

tert-Butyl 2-(5-hydroxy-1H-pyrazol-3-yl)ethylcarbamate Derivatives
  • Structures :
    • 10a : R = H; 10b : R = Me; 10c : R = Ph; 10d : R = 4-Cl-Ph .
  • Synthesis : Prepared via hydrazine reactions with tert-butyl-protected intermediates. Yields range from 48% (10a) to 83% (10c) .
  • Properties :
    • 10c (R = Ph): Melting point = 155–157°C; higher yield (83%) due to phenyl stabilization.
    • Hydroxy groups enhance hydrogen-bonding capacity, influencing solubility and crystallinity .
  • Applications : Versatile intermediates for bioactive molecules, including kinase inhibitors .
tert-Butyl (3-carbamoyl-4-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)carbamate
  • Structure : Contains a carbamoyl group at the 3-position.
  • Synthesis: Formed via EDCI/HOBt-mediated coupling, followed by ammonolysis .

Positional Isomerism and Heterocyclic Extensions

tert-Butyl (1-ethyl-4-nitro-1H-pyrazol-3-yl)carbamate
  • Structure : Nitro group at the 4-position and ethyl group at the 1-position.
  • Properties : Molecular weight = 256.26 g/mol. Positional isomerism may alter reactivity compared to 3-nitro analogs (e.g., slower hydrolysis due to steric effects) .
tert-Butyl (3-(3-benzyl-7-((1-methyl-1H-pyrazol-3-yl)amino)-2-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-1(2H)-yl)phenyl)carbamate
  • Structure: Extended heterocyclic system fused with pyrimido[4,5-d]pyrimidinone.
  • Synthesis : Achieved via Buchwald-Hartwig coupling (Yield: 77%) .
  • Applications : Dual LSD1/HDAC6 inhibitor under preclinical evaluation for oncology .

Biological Activity

Tert-Butyl (1-methyl-1H-pyrazol-3-yl)carbamate is an organic compound with a molecular formula of C10_{10}H14_{14}N2_{2}O2_{2} and a molecular weight of 197.23 g/mol. It belongs to the class of carbamates and features a tert-butyl group attached to a pyrazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include interactions with various enzymes and receptors.

Synthesis

The synthesis of this compound typically involves the reaction of 1-methyl-1H-pyrazol-3-amine with tert-butyl chloroformate in the presence of a base like triethylamine. The reaction is conducted under anhydrous conditions, followed by purification through column chromatography to isolate the desired product.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. This interaction can lead to modulation of various biochemical pathways, influencing cellular processes such as signaling and metabolism . The compound's pharmacokinetic properties suggest good bioavailability, which is critical for therapeutic applications.

Enzyme Inhibition

Research indicates that compounds similar to this compound can significantly influence enzyme activity. For instance, studies have shown that pyrazole derivatives can act as inhibitors for certain enzymes, suggesting that this compound may exhibit similar properties .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrazole derivatives. For example, compounds containing the 1H-pyrazole scaffold have demonstrated significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). These compounds were shown to induce apoptosis and inhibit microtubule assembly at specific concentrations .

Comparative Analysis with Similar Compounds

The following table summarizes structural similarities and biological activities of compounds related to this compound:

Similar Compound Structural Features Biological Activity
Tert-butyl (1-methyl-1H-pyrazol-4-yl)carbamateDifferent substitution on the pyrazole ringPotential enzyme inhibition
Tert-butyl (1-methyl-1H-pyrazol-5-yl)carbamateVarying position of the methyl group on the pyrazoleAnticancer properties similar to those observed in 3-position
Tert-butyl (1-methyl-1H-pyrazol-3-yl)methylcarbamateMethyl group substitution instead of tert-butylVariable activity against different cancers

Case Studies

A notable case study involved the evaluation of various pyrazole derivatives for their anticancer efficacy. Compounds structurally related to this compound were screened for cytotoxic activity against MDA-MB-231 cells. The results indicated that several derivatives exhibited IC50_{50} values ranging from 2.43 μM to 7.84 μM, demonstrating promising growth inhibition .

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